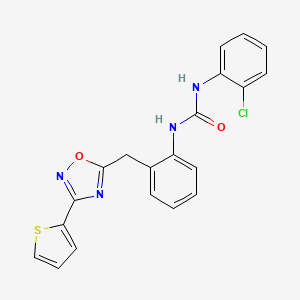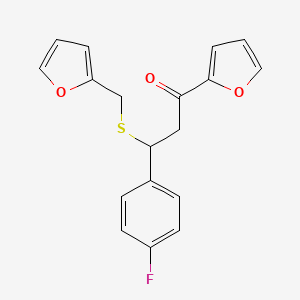
N-(3-Cyanothiolan-3-YL)-2-(5-phenyl-1,2-oxazol-3-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-Cyanothiolan-3-YL)-2-(5-phenyl-1,2-oxazol-3-YL)acetamide is a useful research compound. Its molecular formula is C16H15N3O2S and its molecular weight is 313.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
Several studies have synthesized and evaluated derivatives of cyanoacetamide for their anticancer properties. For instance, thiazole derivatives have been investigated for their selective cytotoxicity against various cancer cell lines. Compounds exhibiting high selectivity and apoptosis-inducing capabilities have been identified, suggesting their potential as therapeutic agents against specific cancers (Evren et al., 2019). Similarly, other research has focused on synthesizing cyanoacetamide derivatives with anticancer activity, demonstrating promising inhibitory effects on different cell lines, indicating the potential for developing new anticancer drugs (Horishny et al., 2021).
Antimicrobial and Insecticidal Applications
Research into the antimicrobial and insecticidal properties of cyanoacetamide derivatives has shown promising results. Novel heterocycles incorporating thiadiazole moieties have been assessed for their insecticidal efficacy against pests like the cotton leafworm, pointing to their potential in agricultural pest management (Fadda et al., 2017). Additionally, derivatives have been evaluated for their antibacterial and antifungal activities, suggesting their application in combating microbial infections (Baviskar et al., 2013).
Chemical Synthesis and Drug Development
Cyanoacetamide derivatives have been extensively used as intermediates in the synthesis of various heterocyclic compounds, contributing to drug development and the exploration of new therapeutic agents. These studies showcase the versatile applications of cyanoacetamide derivatives in synthesizing compounds with potential biological activities (Petrova et al., 2009).
Properties
IUPAC Name |
N-(3-cyanothiolan-3-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c17-10-16(6-7-22-11-16)18-15(20)9-13-8-14(21-19-13)12-4-2-1-3-5-12/h1-5,8H,6-7,9,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQQYKHECZTAFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)CC2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
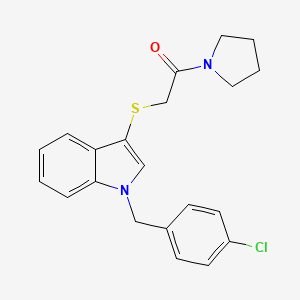
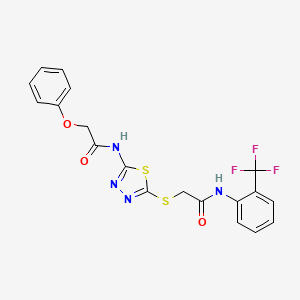


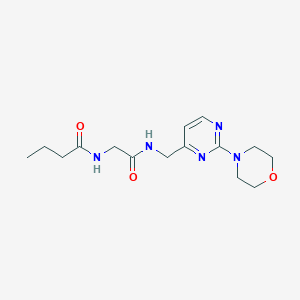


![[2-[(3,4-Dimethoxyphenyl)methylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2654224.png)
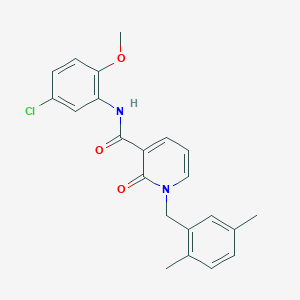
![2-[5-({2-[benzyl(ethyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2654228.png)
![N-(1,3-benzodioxol-5-yl)-2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetamide](/img/structure/B2654230.png)

